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Compound of Interest

Compound Name: NDI-101150

Cat. No.: B15613597

This technical support center provides guidance for researchers, scientists, and drug
development professionals on the dose-response analysis and interpretation of NDI-101150, a
potent and highly selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1).

Frequently Asked Questions (FAQS)

Q1: What is the mechanism of action of NDI-1011507

Al: NDI-101150 is a small molecule inhibitor that targets HPK1 (also known as MAP4K1), a
serine/threonine kinase that acts as a negative regulator of immune cell function.[1][2] By
inhibiting HPK1, NDI-101150 enhances the activation and function of T-cells, B-cells, and
dendritic cells, leading to a more robust anti-tumor immune response.[1][2][3]

Q2: What are the key quantitative parameters to consider for NDI-101150's potency and
selectivity?

A2: The potency of NDI-101150 is demonstrated by its low nanomolar biochemical IC50
against HPK1 and its effectiveness in cellular assays. Key parameters from preclinical studies
are summarized in the table below. The selectivity is highlighted by the large difference
between its HPK1 inhibition and its effect on other kinases or safety-related targets like hERG.

Q3: How does the in vitro activity of NDI-101150 translate to in vivo efficacy?
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A3: In preclinical studies, NDI-101150 has demonstrated significant anti-tumor activity in
syngeneic mouse models. For example, oral administration of NDI-101150 led to substantial
tumor growth inhibition in the CT26 (colon adenocarcinoma) and EMT-6 (breast cancer)
models.[4] In the EMT-6 model, a dose of 75 mg/kg resulted in complete tumor regression in a
majority of the treated mice.[5] This in vivo efficacy is consistent with the observed in vitro
immune cell activation.

Q4: What is the expected dose-response relationship for cytokine production upon NDI-101150
treatment?

A4: NDI-101150 treatment of purified human T-cells, stimulated with anti-CD3/CD28, results in
a dose-dependent increase in the production of pro-inflammatory cytokines such as IL-2 and
IFN-y.[6] The EC50 for IL-2 production has been reported to be in the low nanomolar range,
indicating potent induction of T-cell effector function.

Q5: Are there any known off-target effects | should be aware of when interpreting my data?

A5: NDI-101150 is a highly selective inhibitor of HPK1.[2] Studies have shown a low potential
for cardiac toxicity, with an IC50 value of 2800 nM against the hERG channel.[5] When
designing experiments, it is always advisable to include appropriate controls to monitor for any
potential unforeseen off-target effects in your specific experimental system.

Quantitative Data Summary

The following tables summarize the key preclinical dose-response data for NDI-101150.

Table 1: In Vitro Potency and Selectivity of NDI-101150
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Parameter Value Description
Concentration of NDI-101150
) ) required to inhibit the
Biochemical IC50 0.7 nM[5]

enzymatic activity of HPK1 by

50% in a biochemical assay.

<1 nM[7]

Cellular pSLP-76 IC50

72 ng/mL[8]

Concentration required to
inhibit the phosphorylation of
the HPK1 substrate SLP-76 by
50% in ex-vivo stimulated

whole blood.

Concentration required to

induce 50% of the maximal IL-

IL-2 Release EC50 12 nM[9] ]
2 release from stimulated
human T-cells.
Concentration required to
inhibit the hERG potassium
hERG IC50 2800 nM[5]

channel by 50%, indicating low

risk of cardiac toxicity.

Table 2: In Vivo Efficacy of NDI-101150 in Syngeneic Mouse Models

Model Dose and Administration Outcome
CT26 Oral, once daily 50% tumor growth inhibition.[4]
EMT-6 Oral, once daily 85% tumor growth inhibition.[4]
Complete tumor regression in
7 out of 10 mice and
75 mg/kg, p.o.

establishment of immune

memory.[4][5]

Experimental Protocols
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1. T-Cell Cytokine Production Assay

o Objective: To quantify the effect of NDI-101150 on the production of cytokines (e.g., IL-2,
IFN-y) by activated T-cells.[6]

o Methodology:

o T-Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy
donor blood using Ficoll-Paque density gradient centrifugation. Further purify CD4+ and
CD8+ T-cells using magnetic-activated cell sorting (MACS).[6]

o Cell Culture: Culture the purified T-cells in complete RPMI-1640 medium supplemented
with 10% fetal bovine serum and antibiotics.[6]

o |Inhibitor Treatment: Pre-incubate the T-cells with various concentrations of NDI-101150 for
1-2 hours.[6]

o T-Cell Stimulation: Transfer the cells to 96-well plates pre-coated with an anti-CD3
antibody (e.g., OKT3, 1-5 pg/mL). Add soluble anti-CD28 antibody (1-2 pg/mL) to the
culture medium.[6]

o Incubation: Incubate the cells for 24-72 hours at 37°C in a 5% CO2 incubator.[6]

o Cytokine Analysis: Collect the cell culture supernatants and measure the concentration of
IL-2 and IFN-y using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to
the manufacturer's instructions.[6]

2. In Vivo Syngeneic Tumor Model Efficacy Study

o Objective: To evaluate the anti-tumor efficacy of NDI-101150 in a mouse model with a
competent immune system.

o Methodology:

o Tumor Cell Implantation: Inject tumor cells (e.g., EMT-6) subcutaneously into the flank of
immunocompetent mice (e.g., BALB/c).[9]

o Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
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o Treatment: Once tumors reach a predetermined size (e.g., 100 mm?3), randomize mice into
vehicle control and NDI-101150 treatment groups. Administer NDI-101150 orally once
daily at the desired dose (e.g., 75 mg/kg).[5][9]

o Efficacy Readout: Measure tumor volume throughout the study. The primary endpoint is
typically tumor growth inhibition. In cases of complete response, mice can be re-
challenged with tumor cells to assess for immune memory.[4][9]
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Caption: NDI-101150 inhibits HPK1, preventing the negative regulation of T-cell activation.
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Caption: General workflow for preclinical dose-response analysis of NDI-101150.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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